Cas no 114394-00-2 (2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-)

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- structure
114394-00-2 structure
Product Name:2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
Número CAS:114394-00-2
MF:C15H24O3
Megavatios:252.349265098572
CID:5576623
Update Time:2023-08-22

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Propiedades químicas y físicas

Nombre e identificación

    • 2(3H)-Naphthalenone, 6-(1,2-dihydroxy-1-methylethyl)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, [4R-[4α,4aα,6β(S*)]]- (9CI)
    • (4R,4aS,6R)-6-[(1S)-1,2-Dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-2(3H)-naphthalenone
    • (11S)-Nootkatone-11,12-diol
    • 2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)-
    • Renchi: 1S/C15H24O3/c1-10-6-13(17)7-11-4-5-12(8-14(10,11)2)15(3,18)9-16/h7,10,12,16,18H,4-6,8-9H2,1-3H3/t10-,12-,14+,15-/m1/s1
    • Clave inchi: DJPISZPEZJGKKI-WAZAZEMKSA-N
    • Sonrisas: O=C1C=C2[C@@](C[C@](CC2)([H])[C@](C)(O)CO)([C@H](C)C1)C

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.15 d, rt
Referencia
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Métodos de producción 2

Condiciones de reacción
1.1R:UO2, C:SiO2
Referencia
Urodiolenone from grapefruit juice, a urinary metabolite found in hypertensive subjects
By Chayen, Ralph et al, Phytochemistry, 1988, 27(2), 369-72

Métodos de producción 3

Condiciones de reacción
1.114 d, rt
2.1R:NaBH4, R:CeCl3
3.1R:p-O2NC6H4CO2H, R:PPh3, R:EtO2CN=NCO2Et
4.15 d, rt
Referencia
Modification of valencene by bio- and chemical transformation
By Asakawa, Yoshinori et al, Natural Product Communications, 2013, 8(7), 859-862

Métodos de producción 4

Condiciones de reacción
1.1S:H2O, 5 d, 30°C, pH 7.0
Referencia
Biotransformation of citrus aromatics nootkatone and valencene by microorganisms
By Furusawa, Mai et al, Chemical & Pharmaceutical Bulletin, 2005, 53(11), 1423-1429

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Raw materials

2(3H)-Naphthalenone, 6-[(1S)-1,2-dihydroxy-1-methylethyl]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-, (4R,4aS,6R)- Preparation Products

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